molecular formula C23H24Cl2N4O4 B15173970 (3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide

(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide

Cat. No.: B15173970
M. Wt: 491.4 g/mol
InChI Key: MWHGTWCQKMDHOA-WXQIDZRNSA-N
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Description

(3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including amino, oxo, and chloro groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrolidine precursor, forming the spiro[1H-indole-3,2’-pyrrolidine] core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxo groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of spirocyclic structures on biological activity. Its potential interactions with biological targets can provide insights into the design of new bioactive molecules.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its unique structure and functional groups may confer specific biological activities, making it a candidate for further investigation in pharmacology.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1H-indole-3,2’-pyrrolidine] Derivatives: These compounds share the spirocyclic core structure and may have similar biological activities.

    Chloro-substituted Indoles: Compounds with chloro groups on the indole ring can exhibit similar reactivity and biological properties.

    Amino-oxo Compounds: Molecules with both amino and oxo groups can undergo similar chemical reactions and have comparable applications.

Uniqueness

The uniqueness of (3R,3’S,5’S)-5’-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2’-pyrrolidine]-3’-carboxamide lies in its combination of functional groups and spirocyclic structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H24Cl2N4O4

Molecular Weight

491.4 g/mol

IUPAC Name

(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide

InChI

InChI=1S/C23H24Cl2N4O4/c1-11-7-14-20(16(25)8-11)28-22(32)23(14)15(10-13(29-23)4-6-19(26)30)21(31)27-17-9-12(24)3-5-18(17)33-2/h3,5,7-9,13,15,29H,4,6,10H2,1-2H3,(H2,26,30)(H,27,31)(H,28,32)/t13-,15+,23-/m0/s1

InChI Key

MWHGTWCQKMDHOA-WXQIDZRNSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)Cl)NC(=O)[C@@]23[C@H](C[C@@H](N3)CCC(=O)N)C(=O)NC4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC(=O)C23C(CC(N3)CCC(=O)N)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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